3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
Description
Systematic Nomenclature and CAS Registry Information
The compound 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol possesses a well-defined chemical identity established through standardized nomenclature systems and registry databases. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier CAS Number 1343644-03-0, which serves as its definitive chemical registry designation. The International Union of Pure and Applied Chemistry systematic name for this compound is documented as 3-(4-ethylanilino)-1,1,1-trifluoro-2-propanol, reflecting the precise structural arrangement of its constituent functional groups.
The compound's nomenclature follows established organic chemistry conventions, with the numerical positioning indicating the specific locations of functional groups along the carbon chain. The designation "3-[(4-Ethylphenyl)amino]" indicates that the amino group is attached to the third carbon of the propanol chain, while simultaneously being substituted with a 4-ethylphenyl group. The "1,1,1-trifluoropropan-2-ol" portion specifies the presence of three fluorine atoms at the terminal carbon position and a hydroxyl group at the second carbon position of the three-carbon chain.
Alternative nomenclature systems and databases provide additional identification codes that facilitate cross-referencing and database searches. The MDL number MFCD19602805 serves as another unique identifier within chemical databases. The International Chemical Identifier key WKZSZPHKUUZRIL-UHFFFAOYSA-N provides a standardized computational representation of the molecular structure that enables precise identification across different chemical information systems.
Molecular Formula and Weight Analysis
The molecular composition of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol is defined by the molecular formula C11H14F3NO, which reveals the precise atomic constitution of this compound. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.
The molecular weight calculation yields a value of 233.23 grams per mole, positioning this compound within the range typical for small to medium-sized organic molecules. This molecular weight reflects the combined mass contributions of all constituent atoms, with particular influence from the three fluorine atoms and the aromatic ring system. The relatively compact molecular structure, despite containing multiple functional groups, contributes to its potential utility in various chemical applications.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C11H14F3NO | |
| Molecular Weight | 233.23 g/mol | |
| Carbon Count | 11 | |
| Hydrogen Count | 14 | |
| Fluorine Count | 3 | |
| Nitrogen Count | 1 | |
| Oxygen Count | 1 |
The atomic composition reveals several important structural features. The carbon-to-hydrogen ratio of approximately 0.79 indicates a moderately unsaturated system, primarily due to the presence of the aromatic benzene ring. The inclusion of three fluorine atoms represents a significant proportion of the total molecular weight, contributing approximately 17% of the overall mass. The presence of both nitrogen and oxygen heteroatoms introduces polar characteristics that influence the compound's chemical behavior and potential interactions with biological systems.
Stereochemical Configuration and Conformational Analysis
The stereochemical aspects of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol present important considerations for understanding its three-dimensional structure and potential biological activity. The compound contains a chiral center at the second carbon position, where the hydroxyl group is attached, creating the possibility for enantiomeric forms. However, the specific stereochemical configuration is not explicitly defined in the available nomenclature, suggesting that the compound may be encountered as a racemic mixture or that stereochemical specifications vary depending on synthetic methodology.
The conformational behavior of this compound is influenced by several structural factors, including the trifluoromethyl group's electronic effects and the aromatic ring's spatial requirements. Research on related trifluoropropanol derivatives has demonstrated that fluorinated alcohols exhibit distinct conformational preferences compared to their non-fluorinated analogues. The trifluoromethyl group's strong electron-withdrawing character significantly affects the electronic distribution around the hydroxyl group, potentially altering hydrogen bonding patterns and conformational stability.
The amino linkage between the aromatic ring and the propanol chain introduces additional conformational flexibility. The rotation around the carbon-nitrogen bond allows for multiple conformational states, each with different spatial arrangements of the aromatic ring relative to the hydroxyl and trifluoromethyl groups. These conformational variations can significantly impact the compound's physical properties, chemical reactivity, and potential biological interactions.
Studies of similar amino alcohol structures have shown that intramolecular hydrogen bonding can stabilize specific conformations. In the case of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol, potential hydrogen bonding interactions between the hydroxyl group and the amino nitrogen could influence the preferred conformational states. The presence of the trifluoromethyl group may either enhance or disrupt these interactions, depending on the specific geometric arrangements.
Comparative Structural Analogues in Trifluoropropanol Derivatives
The structural framework of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol can be better understood through comparison with related trifluoropropanol derivatives documented in the chemical literature. Several structurally analogous compounds provide insights into the systematic variations possible within this chemical class and highlight the unique features of the target compound.
One notable structural analogue is 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, which shares the core trifluoropropanol framework but differs in the nature of the amino substitution. This compound, with molecular formula C11H14F3NO and molecular weight 233.23 grams per mole, demonstrates how modifications to the amino substituent can be achieved while maintaining the fundamental structural architecture. The phenethylamino group in this analogue provides a two-carbon linker between the amino nitrogen and the aromatic ring, contrasting with the direct attachment observed in the target compound.
More complex derivatives include 1,1,1-Trifluoro-3-((3-phenoxybenzyl)(3-phenoxyphenyl)amino)propan-2-ol, which represents a significantly larger molecular system with formula C28H24F3NO3. This compound illustrates how the basic trifluoropropanol scaffold can accommodate multiple aromatic substituents and additional functional groups, creating derivatives with substantially different molecular weights and potentially distinct biological activities.
The compound 3-((3-(Biphenyl-4-yloxy)phenyl)(3-(1,1,2,2-tetrafluoroethoxy)benzyl)amino)-1,1,1-trifluoropropan-2-ol demonstrates even greater structural complexity, incorporating both biphenyl moieties and additional fluorinated substituents. With molecular formula C30H24F7NO3, this derivative shows how fluorination can be extended beyond the basic trifluoromethyl group to include other fluorinated functional groups.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol | C11H14F3NO | 233.23 | Ethyl-substituted aniline |
| 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | C11H14F3NO | 233.23 | Two-carbon linker to benzene |
| Complex diphenoxy derivative | C28H24F3NO3 | - | Multiple aromatic rings |
| Tetrafluoroethoxy derivative | C30H24F7NO3 | - | Additional fluorination |
Research on fluorinated propanol derivatives has revealed systematic trends in lipophilicity and conformational behavior as fluorination patterns are modified. Studies comparing different fluorination motifs in propanol systems have shown that the position and number of fluorine atoms significantly influence molecular properties. The 1,1,1-trifluoro pattern present in the target compound represents one of the most common fluorination strategies, providing a balance between chemical stability and functional group compatibility.
The structural comparison also reveals that 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol occupies a middle ground in terms of molecular complexity. While more elaborate than simple fluorinated alcohols, it remains significantly less complex than some of the highly substituted derivatives found in pharmaceutical research. This intermediate complexity may contribute to its utility as a chemical building block or as a model compound for studying structure-activity relationships in fluorinated amino alcohols.
Properties
IUPAC Name |
3-(4-ethylanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-8-3-5-9(6-4-8)15-7-10(16)11(12,13)14/h3-6,10,15-16H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZSZPHKUUZRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol, with the CAS number 1343644-03-0, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol is , with a molecular weight of 233.23 g/mol. The compound features a trifluoropropanol moiety attached to an ethylphenyl amine structure, which may influence its interaction with biological targets.
1. Pharmacological Effects
Research indicates that compounds similar to 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol exhibit various pharmacological effects:
- Antidepressant Activity : Studies have shown that related compounds can modulate neurotransmitter levels in the brain, suggesting potential antidepressant properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The ability to interact with neurotransmitter receptors may contribute to its pharmacological effects.
Case Study 1: Antidepressant Effects
A study conducted on a series of amine derivatives similar to 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol demonstrated significant serotonin reuptake inhibition. This suggests that such compounds could serve as potential antidepressants by increasing serotonin levels in the synaptic cleft.
Case Study 2: Anticancer Activity
In vitro studies revealed that certain analogs exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1343644-03-0 |
| Molecular Formula | C11H14F3NO |
| Molecular Weight | 233.23 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observed Effect |
|---|---|
| Antidepressant | Serotonin reuptake inhibition |
| Anticancer | Induction of apoptosis in cancer cells |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol exhibit significant antitumor properties. These compounds can interfere with cancer cell proliferation and induce apoptosis. For instance, studies have shown that the trifluoromethyl group enhances the bioactivity of certain drugs by improving their interaction with biological targets.
Solubility Enhancement
The compound's unique structure allows it to act as a solubility enhancer for poorly soluble drugs. By modifying the solubility profile of active pharmaceutical ingredients, it can improve their bioavailability and therapeutic efficacy. This is particularly relevant in the development of formulations for oral administration.
Materials Science
Polymer Composites
In materials science, 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol has been investigated as an additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers. Research has demonstrated that the trifluoroalcohol moiety contributes to improved interfacial adhesion between the polymer matrix and filler materials.
Nanotechnology Applications
The compound is also being explored in nanotechnology for the development of functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems or as contrast agents in imaging techniques.
Environmental Studies
Biodegradability Research
Given the increasing concern over environmental pollution from synthetic chemicals, studies are being conducted to evaluate the biodegradability of compounds like 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol. Research suggests that modifications in molecular structure can lead to more environmentally friendly profiles while maintaining efficacy in various applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antitumor Activity of Trifluorinated Compounds | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro and in vivo models; potential for use in cancer therapeutics. |
| Enhancing Drug Solubility | Pharmaceutical Sciences | Showed improved solubility and bioavailability of poorly soluble drugs when combined with 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol. |
| Polymer Composite Development | Materials Science | Enhanced mechanical properties and thermal stability observed in polymer matrices with added trifluoroalcohol derivatives. |
| Biodegradability Assessment | Environmental Science | Preliminary results indicate favorable degradation rates under controlled conditions; suggests potential for environmentally sustainable applications. |
Comparison with Similar Compounds
Preparation Methods
Nucleophilic Substitution on Trifluoroacetylated Precursors
A common approach to synthesizing fluorine-containing amino alcohols involves nucleophilic substitution reactions on trifluoroacetylated intermediates. For example, trifluoroacetylated alkenes or vinyl ethers serve as key intermediates that react with aromatic amines under mild conditions to yield trifluoromethylated amino alcohol derivatives.
In one reported methodology, β,β-bis(trifluoroacetyl)vinyl ethers react with aromatic amines such as 4-ethyl aniline derivatives to form 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol analogs under mild conditions without the need for microwave irradiation.
This reaction proceeds via nucleophilic attack of the amine on the electrophilic trifluoroacetylated alkene, followed by rearrangement and reduction steps to yield the amino alcohol.
Reaction Conditions and Solvent Effects
The reactions are typically conducted at ambient or slightly elevated temperatures, avoiding harsh conditions that could degrade the trifluoromethyl group.
Solvents such as aliphatic hydrocarbons (e.g., hexane, heptane) or cycloaliphatic hydrocarbons (e.g., cyclohexane, methylcyclohexane) have been used effectively to dissolve intermediates and facilitate crystallization of the product.
Heating the reaction mixture to temperatures around 40–50 °C is common to improve solubility and reaction kinetics, followed by cooling to induce crystallization of the product.
Purification and Crystallization
After the reaction, the crude product can be purified by crystallization from suitable solvents.
The crystallization process involves dissolving the crude compound in a hot solvent followed by gradual cooling to precipitate pure crystalline 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol.
This step is critical to obtain high purity and well-defined physical properties of the compound.
Summary of Research Findings and Data
| Aspect | Details |
|---|---|
| Starting Materials | β,β-bis(trifluoroacetyl)vinyl ethers, 4-ethyl aniline derivatives |
| Reaction Type | Nucleophilic substitution on trifluoroacetylated alkenes |
| Reaction Conditions | Mild temperature (room temperature to 50 °C), absence of microwave irradiation |
| Solvents Used | Aliphatic hydrocarbons (hexane, heptane), cycloaliphatic hydrocarbons (cyclohexane, methylcyclohexane) |
| Purification Method | Crystallization from suitable solvents |
| Yield | Moderate to high (71–89% in analogous systems) |
| Advantages | Mild conditions, selective synthesis, high purity achievable |
| Challenges | Control of regioselectivity and avoidance of side reactions |
Q & A
Q. What synthetic methodologies are most effective for producing 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol with high enantiomeric purity?
Answer: Key synthetic routes involve:
- Nucleophilic substitution : Reacting 1,1,1-trifluoro-2-propanone with 4-ethylphenylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the amino intermediate, followed by stereoselective reduction using chiral catalysts like (R)- or (S)-BINAP-Ru complexes .
- Chiral resolution : After racemic synthesis, enzymatic resolution (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers .
- Quality control : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, comparing optical rotation to reference standards .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ group) and ¹H NMR (δ 1.2–1.4 ppm for ethyl group, δ 4.2–4.5 ppm for hydroxyl proton) confirm substituent positioning and hydrogen bonding .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (expected m/z: 263.1 [M+H]⁺) and fragmentation patterns to verify the amino-propanol backbone .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures, critical for understanding bioactivity .
Q. How does pH influence the stability of 3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol in aqueous solutions?
Answer:
- Acidic conditions (pH < 3) : Protonation of the amino group increases solubility but may lead to hydrolysis of the trifluoromethyl group over time. Monitor via UV-Vis spectroscopy at 254 nm .
- Neutral to basic conditions (pH 7–10) : The hydroxyl group deprotonates, forming a resonance-stabilized anion, enhancing oxidative stability. Use buffered solutions (e.g., phosphate buffer) to maintain stability during biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?
Answer:
- Substituent effects : Replace the 4-ethylphenyl group with fluorophenyl (as in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) to enhance metabolic stability via reduced CYP450 metabolism. Compare IC₅₀ values in enzyme inhibition assays .
- Trifluoromethyl vs. methyl groups : The CF₃ group increases lipophilicity (logP ~2.5 vs. ~1.8 for methyl), improving blood-brain barrier penetration. Assess via parallel artificial membrane permeability assays (PAMPA) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line (e.g., HEK293 vs. HeLa), and incubation time to minimize discrepancies .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare dose-response curves and identify outliers. For example, conflicting cytotoxicity data may arise from impurity profiles (e.g., >98% purity required) .
Q. How can researchers design experiments to study the environmental fate of this compound?
Answer:
- Abiotic degradation : Expose to simulated sunlight (Xe arc lamp) and analyze photolysis products via LC-MS/MS. The trifluoromethyl group resists hydrolysis, but the amino group may oxidize to nitro derivatives .
- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown. Quantify residual compound via GC-MS with electron-capture detection (ECD) for fluorine-specific sensitivity .
Q. What in vitro models are suitable for predicting metabolic pathways?
Answer:
- Liver microsomes : Incubate with human or rat liver microsomes + NADPH. Identify phase I metabolites (e.g., hydroxylation at the ethyl group) using UPLC-QTOF-MS .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to evaluate drug-drug interaction risks. Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. How can computational methods guide the optimization of this compound for target binding?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The hydroxyl and amino groups form hydrogen bonds with active-site residues, while the CF₃ group enhances hydrophobic contacts .
- MD simulations : Simulate binding stability (100 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives with improved affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
